Cas no 1215670-02-2 (3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride)
![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1215670-02-2x500.png)
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Tricyclo[3.3.1.13,7]decane-1-carboxamide, 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyl-, hydrochloride (1:1)
- 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride
- F3084-0069
- (1r,3s,5R,7S)-3-bromo-N-(2-(dimethylamino)ethyl)-5,7-dimethyladamantane-1-carboxamide hydrochloride
- AKOS026683600
- 1215670-02-2
- 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide;hydrochloride
- VU0508686-1
-
- Inchi: 1S/C17H29BrN2O.ClH/c1-14-7-15(2)9-16(8-14,12-17(18,10-14)11-15)13(21)19-5-6-20(3)4;/h5-12H2,1-4H3,(H,19,21);1H
- InChI Key: DZTMRCBPHKQYSZ-UHFFFAOYSA-N
- SMILES: BrC12CC3(C(NCCN(C)C)=O)CC(C)(C1)CC(C)(C2)C3.Cl
Computed Properties
- Exact Mass: 392.12300g/mol
- Monoisotopic Mass: 392.12300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 444
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3084-0069-3mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-15mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-5μmol |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-5mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-2μmol |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-4mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-10mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-10μmol |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-1mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3084-0069-2mg |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride |
1215670-02-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride
Introduction to 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride (CAS No. 1215670-02-2)
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride, identified by the CAS number 1215670-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound belongs to a class of molecules characterized by a rigid adamantane core, which is a tricyclic hydrocarbon structure known for its unique steric properties and biological relevance. The presence of bromine and dimethylamino substituents, along with the carboxamide functional group, further enhances its potential as a pharmacophore in drug discovery efforts.
The adamantane scaffold is particularly noteworthy due to its exceptional stability and ability to mimic hydrophobic environments, making it a valuable component in the design of bioactive molecules. In recent years, researchers have been exploring the therapeutic applications of adamantane derivatives, particularly in the context of antiviral and anticancer agents. The bromine atom in 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for pharmaceutical development. Improved solubility often translates to better bioavailability and efficacy in vivo, making this derivative an attractive candidate for further investigation. Additionally, the dimethylamino group contributes to the compound's basicity, which can be exploited in various pharmacological contexts, such as targeting acidic binding sites or enhancing membrane permeability.
Recent studies have highlighted the potential of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride as a scaffold for developing novel therapeutic agents. For instance, its rigid structure may facilitate tight binding to biological targets, while the bromine substituent allows for selective functionalization via cross-coupling reactions. These attributes make it a promising candidate for investigating mechanisms of action in diseases such as cancer and viral infections.
In the realm of drug discovery, the incorporation of adamantane derivatives has shown promise in overcoming resistance mechanisms associated with existing therapies. The unique steric environment provided by the adamantane core can lead to high-affinity interactions with proteins and nucleic acids, potentially resulting in novel therapeutic strategies. Furthermore, the presence of both electrophilic (bromine) and nucleophilic (amine) centers allows for diverse synthetic pathways, enabling chemists to explore a wide range of structural modifications.
One area of particular interest is the use of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride in antiviral research. Adamantane derivatives have been historically employed in treatments targeting viruses such as HIV and influenza due to their ability to disrupt viral replication cycles. The structural integrity of the adamantane core provides resistance to metabolic degradation, ensuring prolonged activity within biological systems. The bromine atom further enhances this potential by allowing for site-specific modifications that can improve binding affinity or selectivity against viral targets.
Another promising application lies in oncology research. The rigid scaffold of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride can be engineered to interact with oncogenic proteins or enzymes involved in cancer progression. By modulating key structural features such as the dimethylamino group or the carboxamide moiety, researchers can develop inhibitors that selectively disrupt aberrant signaling pathways characteristic of malignant cells. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer development.
The synthesis of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyadamantane-1-carboxamide hydrochloride involves multi-step organic transformations that highlight its synthetic complexity. Key steps typically include bromination of an appropriate adamantane precursor followed by nucleophilic substitution with N-[2-(dimethylamino)ethyl] chloroformate. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones.
In conclusion,3-bromo-N-[2-(dimethylethyl)-5,-7-dimethyadamantane-1-carboxamide hydrochloride (CAS No. 1215670-02-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of steric rigidity provided by the adamantane core and versatile functional groups makes it a valuable scaffold for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely that further derivatives will emerge with enhanced pharmacological properties and clinical potential.
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